molecular formula C14H23NO5 B6608490 ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate CAS No. 2111181-35-0

ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate

Cat. No.: B6608490
CAS No.: 2111181-35-0
M. Wt: 285.34 g/mol
InChI Key: GAFVKMVRLWEFMU-VHSXEESVSA-N
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Description

Ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate is a complex organic compound that features a cyclohexane ring with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

    Introduction of Functional Groups: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Esterification: The carboxylate group is esterified using ethanol and a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed under physiological conditions to release the active drug.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate involves the cleavage of the Boc group under acidic conditions, releasing the active amine. This amine can then interact with various molecular targets, including enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl(1S,3R)-3-amino-4-oxocyclohexane-1-carboxylate: Lacks the Boc protecting group.

    Methyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the Boc protecting group in this compound makes it particularly useful in synthetic chemistry, as it can be selectively removed under mild conditions. This allows for the controlled release of the active amine, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

ethyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,18)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFVKMVRLWEFMU-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)[C@@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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